

# Kreuzvalidierungsleitfaden: Quantifizierung von Eisenlactat mittels HPLC und ICP-MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine genaue und zuverlässige Quantifizierung von **Eisenlactat** benötigen, ist die Wahl der geeigneten Analysemethode von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Vergleich von zwei gängigen Techniken: der Hochleistungsflüssigkeitschromatographie (HPLC) zur indirekten Quantifizierung über das Lactat-Anion und der Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) zur direkten Bestimmung des Eisengehalts.

Die Validierung analytischer Methoden ist ein kritischer Schritt in der pharmazeutischen Industrie, um die Qualität, Sicherheit und Wirksamkeit von Arzneimitteln zu gewährleisten.<sup>[1]</sup> Dieser Prozess folgt strengen regulatorischen Richtlinien wie denen des International Council for Harmonisation (ICH), insbesondere der Leitlinie Q2(R2), die die zu bewertenden Validierungsparameter wie Spezifität, Genauigkeit, Präzision, Nachweisgrenze (LOD), Bestimmungsgrenze (LOQ), Linearität, Bereich und Robustheit definiert.<sup>[2][3][4][5]</sup>

## Vergleich der Leistungsdaten: HPLC vs. ICP-MS

Die Wahl zwischen HPLC und ICP-MS hängt von den spezifischen Anforderungen der Analyse ab. Während die HPLC die Quantifizierung der organischen Lactat-Komponente ermöglicht, bietet die ICP-MS eine hoch empfindliche Methode zur Bestimmung des gesamten Eisengehalts. Die folgende Tabelle fasst die typischen Leistungsdaten beider Methoden zusammen, basierend auf publizierten Daten für die Analyse von Lactat und Eisen in relevanten Matrices.

Leistungsparameter	HPLC-UV (Lactat-Quantifizierung)	ICP-MS (Eisen-Quantifizierung)	Anmerkungen
Spezifität/Selektivität	Hoch, abhängig von der chromatographischen Trennung von anderen organischen Säuren.	Sehr hoch, da die Methode auf dem Masse-zu-Ladungs-Verhältnis des Eisens basiert. <a href="#">[2]</a>	Die HPLC-Methode kann durch Substanzen mit ähnlichen Retentionszeiten gestört werden. Die ICP-MS ist spezifisch für das Element, nicht für die chemische Form (z.B. Eisen(II) vs. Eisen(III)), es sei denn, sie wird mit einer Trenntechnik wie HPLC gekoppelt.
Linearitätsbereich	Typischerweise im Bereich von 0.001 - 0.005 g/mL für Natriumlactat. <a href="#">[4]</a>	Breiter dynamischer Bereich, oft von ng/L bis in den hohen ppm-Bereich. <a href="#">[6]</a>	Beide Methoden zeigen eine ausgezeichnete Linearität in ihren jeweiligen Arbeitsbereichen.
Nachweisgrenze (LOD)	ca. 0.00001 g/mL für Natriumlactat. <a href="#">[4]</a>	Sehr niedrig, kann bis in den ng/L- (ppt) Bereich reichen. <a href="#">[6]</a>	Die ICP-MS ist signifikant empfindlicher für die Detektion von Eisen als die HPLC-UV für Lactat.
Bestimmungsgrenze (LOQ)	ca. 0.0001 g/mL für Natriumlactat. <a href="#">[4]</a>	Typischerweise im niedrigen µg/L- (ppb) Bereich oder darunter.	Die ICP-MS ermöglicht die Quantifizierung von Spuren Mengen an Eisen, die für die HPLC unerreichbar sind.

Genauigkeit (Wiederfindung)	Gut, typischerweise >97%.	Ausgezeichnet, oft im Bereich von 90-110%.	Die Genauigkeit beider Methoden ist für pharmazeutische Analysen in der Regel sehr gut.
Präzision (RSD)	Gut, typischerweise <2% für Wiederholpräzision.[4]	Ausgezeichnet, RSD oft <5%.	Beide Methoden weisen eine hohe Präzision auf.
Probenvorbereitung	Einfach, in der Regel Verdünnung in der mobilen Phase.	Komplexer, erfordert in der Regel einen Säureaufschluss zur Zerstörung der organischen Matrix.[7]	Die Probenvorbereitung für die ICP-MS ist zeit- und arbeitsintensiver und erfordert spezielle Ausrüstung wie Mikrowellen- Aufschlusssysteme.

## Experimentelle Protokolle

Die folgenden Protokolle beschreiben die grundlegenden Schritte für die Quantifizierung von **Eisenlactat** mittels HPLC-UV und ICP-MS. Diese müssen für spezifische Probenmatrizes und Geräte möglicherweise angepasst und validiert werden.

### HPLC-UV-Methode zur indirekten Quantifizierung von Eisenlactat (über Lactat)

Diese Methode quantifiziert die Lactat-Konzentration in einer Probe. Die Konzentration von **Eisenlactat** wird dann stöchiometrisch berechnet.

#### 1. Herstellung von Lösungen:

- Mobile Phase: 0.1 M Schwefelsäure in HPLC-Wasser. Die mobile Phase sollte filtriert und entgast werden.

- Standardlösungen: Eine Stammlösung von Natriumlactat (oder einem zertifizierten **Eisenlactat**-Standard) wird in HPLC-Wasser hergestellt. Daraus werden durch Verdünnung Kalibrierstandards im Konzentrationsbereich von 0.001 bis 0.005 g/mL hergestellt.
- Probenlösung: Eine genau eingewogene Menge der **Eisenlactat**-Probe wird in HPLC-Wasser gelöst und auf eine Konzentration innerhalb des Kalibrierbereichs verdünnt.

## 2. Chromatographische Bedingungen:

- HPLC-System: Ein isokratisches HPLC-System mit UV-Detektor.
- Säule: Eine für die Analyse von organischen Säuren geeignete Säule, z.B. eine Rezex RHM-Monosaccharid H<sup>+</sup> Säule (300mm x 7.80 mm, 8 µm).
- Flussrate: 1.2 mL/min.
- Injektionsvolumen: 10 µL.
- Säulentemperatur: Raumtemperatur.
- Detektionswellenlänge: 210 nm.

## 3. Analyse und Auswertung:

- Die Standard- und Probenlösungen werden injiziert.
- Die Peakfläche des Lactat-Peaks wird gemessen.
- Eine Kalibrierkurve wird durch Auftragen der Peakfläche gegen die Konzentration der Standardlösungen erstellt.
- Die Lactat-Konzentration in der Probelösung wird anhand der Kalibrierkurve bestimmt.
- Die Konzentration von **Eisenlactat** wird basierend auf der molaren Masse von Lactat und **Eisenlactat** berechnet.

# ICP-MS-Methode zur Quantifizierung des Gesamteisengehalts

Diese Methode bestimmt die Gesamtkonzentration von Eisen in der Probe nach einem Säureaufschluss.

## 1. Probenvorbereitung (Säureaufschluss):

- Eine genau eingewogene Menge der **Eisenlactat**-Probe (z.B. 0.1 g) wird in ein geeignetes Aufschlussgefäß (z.B. aus PTFE) gegeben.
- Eine Mischung aus hochreinen Säuren (z.B. 6 mL konzentrierte Salpetersäure und 2 mL Wasserstoffperoxid) wird hinzugefügt, um die organische Matrix zu zersetzen.[8]
- Der Aufschluss erfolgt in einem Mikrowellen-Aufschlussystem. Ein typisches Programm beinhaltet das Aufheizen auf 200 °C über 15 Minuten und das Halten dieser Temperatur für weitere 15-20 Minuten.
- Nach dem Abkühlen wird die aufgeschlossene Lösung quantitativ in einen 50-mL-Messkolben überführt und mit Reinstwasser aufgefüllt.

## 2. Herstellung der Lösungen:

- Standardlösungen: Aus einer zertifizierten Eisen-Standardlösung (z.B. 1000 mg/L) werden durch serielle Verdünnung in einer verdünnten Säurelösung (z.B. 2% Salpetersäure) Kalibrierstandards im erwarteten Konzentrationsbereich der Proben (z.B. im niedrigen µg/L-Bereich) hergestellt.
- Interner Standard: Eine Lösung eines Elements, das nicht in der Probe erwartet wird (z.B. Germanium oder Yttrium), wird allen Standards und Proben zugesetzt, um instrumentelle Drifts zu korrigieren.

## 3. ICP-MS-Bedingungen:

- ICP-MS-System: Ein ICP-MS-Gerät, das für die Spurenelementanalyse optimiert ist.
- Plasma-Gas: Argon.

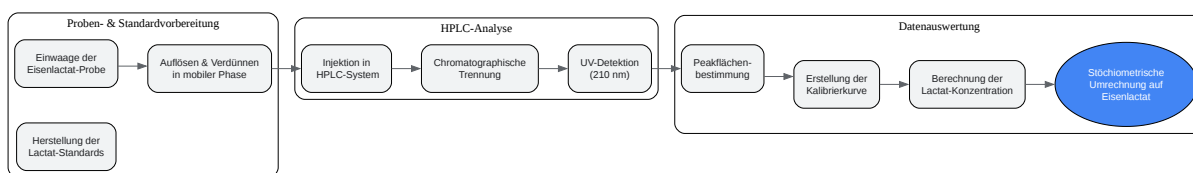
- Analysierte Isotope:  $^{56}\text{Fe}$  und/oder  $^{57}\text{Fe}$ .
- Messmodus: Einsatz einer Kollisions-/Reaktionszelle (z.B. mit Helium oder Wasserstoff), um polyatomare Interferenzen auf den Eisen-Isotopen zu minimieren.

#### 4. Analyse und Auswertung:

- Die Kalibrierstandards und die vorbereiteten Probelösungen werden analysiert.
- Eine Kalibrierkurve wird aus den gemessenen Intensitäten der Eisen-Isotope in den Standards erstellt.
- Die Eisenkonzentration in den Proben wird anhand der Kalibrierkurve berechnet und unter Berücksichtigung der ursprünglichen Einwaage und des Verdünnungsfaktors auf die Konzentration im ursprünglichen Material zurückgerechnet.

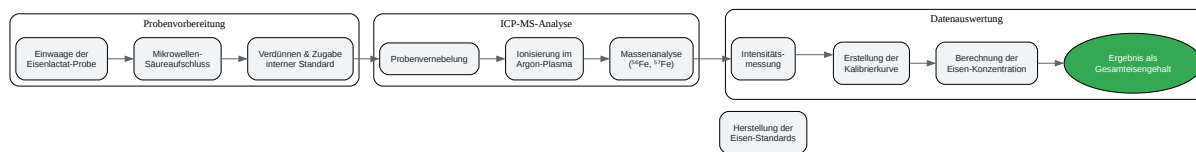
## Visualisierung der Arbeitsabläufe

Die folgenden Diagramme illustrieren die Arbeitsabläufe für die HPLC- und ICP-MS-Methoden.



[Click to download full resolution via product page](#)

Abbildung 1: Arbeitsablauf der HPLC-UV-Methode.



[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsablauf der ICP-MS-Methode.

## Zusammenfassung und Empfehlung

Die Wahl der Methode zur Quantifizierung von **Eisenlactat** sollte sich nach dem analytischen Ziel richten.

- Die HPLC-UV-Methode ist eine robuste, kostengünstige und weit verbreitete Technik, die sich gut für die routinemäßige Qualitätskontrolle eignet, bei der die Integrität und Konzentration der Lactat-Komponente von Interesse ist. Sie ist weniger empfindlich als die ICP-MS und liefert ein indirektes Maß für die **Eisenlactat**-Konzentration.
- Die ICP-MS-Methode ist die Methode der Wahl, wenn eine hochpräzise und empfindliche Quantifizierung des Gesamteisengehalts erforderlich ist, beispielsweise zur Einhaltung von Grenzwerten für Elementverunreinigungen gemäß ICH Q3D.[9] Obwohl die Probenvorbereitung aufwändiger ist, bietet sie eine unübertroffene Nachweisstärke und Spezifität für das Element Eisen.

Für eine umfassende Charakterisierung von **Eisenlactat**-Proben kann eine Kreuzvalidierung beider Methoden wertvolle Informationen liefern. Die HPLC kann die Konzentration des organischen Gegenions sicherstellen, während die ICP-MS den genauen Metallgehalt

bestätigt. Die Kombination beider Ansätze bietet ein hohes Maß an Sicherheit bezüglich der Identität, Reinheit und Konzentration des pharmazeutischen Wirkstoffs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ema.europa.eu](https://ema.europa.eu) [[ema.europa.eu](https://ema.europa.eu)]
- 2. [database.ich.org](https://database.ich.org) [[database.ich.org](https://database.ich.org)]
- 3. [altabrisagroup.com](https://altabrisagroup.com) [[altabrisagroup.com](https://altabrisagroup.com)]
- 4. [ema.europa.eu](https://ema.europa.eu) [[ema.europa.eu](https://ema.europa.eu)]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [[ema.europa.eu](https://ema.europa.eu)]
- 6. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [[lambda-cro.com](https://lambda-cro.com)]
- 7. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 8. ICP-MS Analysis of Iron from Biological Samples - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [europeanpharmaceuticalreview.com](https://europeanpharmaceuticalreview.com) [[europeanpharmaceuticalreview.com](https://europeanpharmaceuticalreview.com)]
- To cite this document: BenchChem. [Kreuzvalidierungsleitfaden: Quantifizierung von Eisenlactat mittels HPLC und ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12335291#kreuzvalidierung-von-eisenlactat-quantifizierungsmethoden-hplc-vs-icp-ms>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)